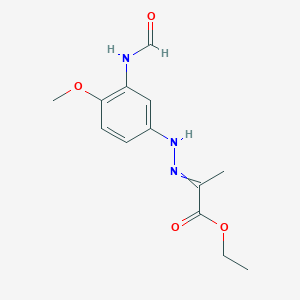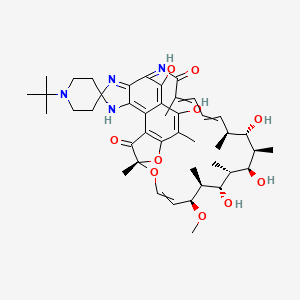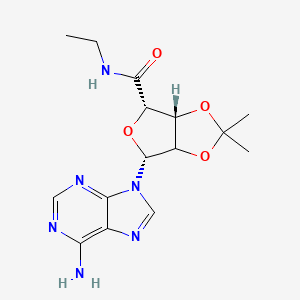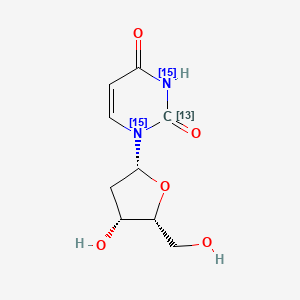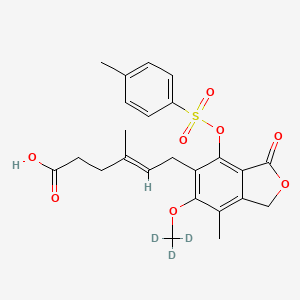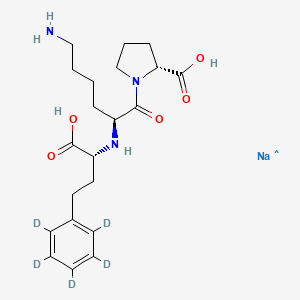
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide (NNK-N-Gluc) is a metabolite of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco smoke. NNK-N-Gluc is formed in the liver and excreted in the urine, making it a useful biomarker for assessing exposure to NNK.
Wirkmechanismus
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is not biologically active, but it is a useful biomarker for assessing exposure to NNK, which is a potent carcinogen. NNK is metabolized in the body to form DNA adducts, which can lead to mutations and cancer. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is formed in the liver as a detoxification mechanism, and is excreted in the urine.
Biochemical and Physiological Effects:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has no known biochemical or physiological effects, as it is not biologically active. However, it is a useful biomarker for assessing exposure to NNK, which has been linked to lung cancer, pancreatic cancer, and other types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has several advantages as a biomarker for assessing exposure to NNK. It is easy to extract and analyze from biological samples, and it is excreted in urine within 24 hours of exposure. However, there are also some limitations to using 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide in lab experiments. It is not a direct measure of NNK exposure, as it is a metabolite of NNK. It also cannot distinguish between different sources of NNK exposure, such as tobacco smoke or dietary sources.
Zukünftige Richtungen
There are several future directions for research on 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide. One area of research is the development of more sensitive and specific methods for analyzing 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide in biological samples. Another area of research is the use of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide as a biomarker for assessing the effectiveness of smoking cessation programs. Additionally, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide could be used as a biomarker for assessing the effectiveness of interventions aimed at reducing exposure to NNK in the environment.
Synthesemethoden
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide can be synthesized from NNK and glucuronic acid using uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes found in the liver. The resulting product, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide, is highly polar and water-soluble, making it easy to extract and analyze from biological samples.
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has been used as a biomarker for assessing exposure to NNK in both human and animal studies. It has been found to be a reliable indicator of NNK exposure, as it is excreted in urine within 24 hours of exposure. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide has also been used in studies to investigate the metabolism and disposition of NNK in the body.
Eigenschaften
IUPAC Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWZVHMLRFHQX-PLWLXLEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)
